molecular formula C14H12BrNOS B2713206 (E)-3-(4-bromothiophen-2-yl)-N-(m-tolyl)acrylamide CAS No. 300813-87-0

(E)-3-(4-bromothiophen-2-yl)-N-(m-tolyl)acrylamide

Cat. No.: B2713206
CAS No.: 300813-87-0
M. Wt: 322.22
InChI Key: QHMOPFZSLBEING-AATRIKPKSA-N
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Description

(E)-3-(4-bromothiophen-2-yl)-N-(m-tolyl)acrylamide is a high-purity synthetic acrylamide derivative of significant interest in medicinal chemistry and neuroscience research. This compound is structurally analogous to a class of positive allosteric modulators (PAMs) that target the α7 nicotinic acetylcholine receptor (nAChR) . Modulation of this receptor is a prominent therapeutic strategy, and related compounds have demonstrated profound anxiolytic-like activity in vivo after both acute and chronic administration . Furthermore, closely related analogs with a thiophene core, such as (E)-3-(thiophen-2-yl)-N-(p-tolyl)acrylamide (DM497), have shown potent antinociceptive activity, effectively reducing neuropathic pain in mouse models, an effect mediated through positive allosteric modulation of the α7 nAChR . The presence of the bromothiophene moiety is a key structural feature that facilitates further derivatization via metal-catalyzed cross-coupling reactions, such as the Suzuki reaction, making this compound a valuable intermediate for constructing more complex molecules for structure-activity relationship (SAR) studies . Researchers can utilize this compound to investigate novel pain and anxiety therapies or as a core scaffold in developing new chemical entities targeting nicotinic acetylcholine receptors. This product is intended for research and development purposes in a controlled laboratory setting only. It is not for diagnostic, therapeutic, or any human or veterinary use.

Properties

IUPAC Name

(E)-3-(4-bromothiophen-2-yl)-N-(3-methylphenyl)prop-2-enamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H12BrNOS/c1-10-3-2-4-12(7-10)16-14(17)6-5-13-8-11(15)9-18-13/h2-9H,1H3,(H,16,17)/b6-5+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QHMOPFZSLBEING-AATRIKPKSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC=C1)NC(=O)C=CC2=CC(=CS2)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1=CC(=CC=C1)NC(=O)/C=C/C2=CC(=CS2)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H12BrNOS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

322.22 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (E)-3-(4-bromothiophen-2-yl)-N-(m-tolyl)acrylamide typically involves the following steps:

    Bromination of Thiophene: Thiophene is brominated using bromine or N-bromosuccinimide (NBS) to yield 4-bromothiophene.

    Formation of Acrylamide: The brominated thiophene is then reacted with acryloyl chloride in the presence of a base such as triethylamine to form the acrylamide intermediate.

    Coupling with m-Toluidine: The acrylamide intermediate is coupled with m-toluidine under basic conditions to yield the final product, (E)-3-(4-bromothiophen-2-yl)-N-(m-tolyl)acrylamide.

Industrial Production Methods

Industrial production methods for (E)-3-(4-bromothiophen-2-yl)-N-(m-tolyl)acrylamide may involve large-scale bromination and coupling reactions, utilizing continuous flow reactors to enhance efficiency and yield. The use of automated systems for precise control of reaction conditions is also common in industrial settings.

Chemical Reactions Analysis

Types of Reactions

(E)-3-(4-bromothiophen-2-yl)-N-(m-tolyl)acrylamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the bromine atom to a hydrogen atom or other functional groups.

    Substitution: The bromine atom can be substituted with other nucleophiles, such as amines or thiols.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride or palladium on carbon (Pd/C) can be used.

    Substitution: Nucleophilic substitution reactions often involve reagents like sodium azide or potassium thiolate.

Major Products

    Oxidation: Sulfoxides or sulfones.

    Reduction: Dehalogenated products or other reduced derivatives.

    Substitution: Substituted thiophene derivatives.

Scientific Research Applications

(E)-3-(4-bromothiophen-2-yl)-N-(m-tolyl)acrylamide has various scientific research applications, including:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activities, such as antimicrobial or anticancer properties.

    Medicine: Explored for its potential therapeutic applications, including drug development.

    Industry: Utilized in the development of advanced materials, such as conductive polymers or organic semiconductors.

Mechanism of Action

The mechanism of action of (E)-3-(4-bromothiophen-2-yl)-N-(m-tolyl)acrylamide depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The brominated thiophene ring and acrylamide moiety can participate in various interactions, including hydrogen bonding, π-π stacking, and covalent bonding with target molecules.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Substituent Variations and Structural Analogues

Key structural analogs differ in the aromatic or heterocyclic groups attached to the acrylamide core. Below is a comparative analysis:

Compound Substituents Key Features Reference
(E)-3-(4-Bromothiophen-2-yl)-N-(m-tolyl)acrylamide (Target) 4-Bromothiophene, m-tolyl Bromine enhances electrophilicity; m-tolyl increases lipophilicity.
(E)-3-(4-Chlorophenyl)-N-(4-chlorobenzyl)acrylamide 4-Chlorophenyl, 4-chlorobenzyl Chlorine atoms improve metabolic stability but reduce solubility.
(E)-N-(2,6-Dioxopiperidin-3-yl)-3-(m-tolyl)acrylamide m-Tolyl, dioxopiperidinyl Dioxopiperidine introduces hydrogen-bonding potential and conformational rigidity.
(E)-3-(3-Hydroxy-4-methoxyphenyl)-N-(m-tolyl)acrylamide 3-Hydroxy-4-methoxyphenyl, m-tolyl Polar hydroxyl and methoxy groups enhance solubility and antioxidant activity.
(E)-3-(3-Cyano-4,6-diphenylpyridin-2-yl)-N-(m-tolyl)acrylamide (VUF14518) Cyano-diphenylpyridine, m-tolyl Pyridine and cyano groups improve π-stacking and target affinity (e.g., anti-influenza).

Physical and Spectroscopic Properties

Compound Melting Point (°C) 1H NMR (Key Signals) 13C NMR (Key Signals) Reference
Target Compound Not reported Expected: δ 7.3–7.5 (thiophene H), δ 6.5–7.2 (acrylamide CH=CH), δ 2.3 (m-tolyl CH3). δ 165–170 (amide C=O), δ 120–130 (Br-C-Thiophene).
(E)-N-(m-Tolyl)-3-(p-tolyl)acrylamide 212–214 δ 7.40 (d, J=15.8 Hz, CH=CH), δ 7.26–7.35 (aromatic H), δ 2.31 (s, CH3). δ 167.1 (C=O), δ 138.6 (aromatic C).
Dioxopiperidinyl Derivative 131–132 δ 10.87 (s, NH), δ 7.45–7.49 (m-tolyl H), δ 4.71 (q, dioxopiperidine H). δ 173.67 (C=O), δ 24.61 (dioxopiperidine CH2).

Electronic and Computational Insights

  • Target Compound : Bromine’s electron-withdrawing effect lowers the HOMO-LUMO gap (predicted ~3.5 eV), facilitating charge transfer interactions. Similar chalcone derivatives show n→π* transitions at 344–366 nm .
  • Phenolic Analogues: Hydroxyl and methoxy groups reduce the HOMO-LUMO gap (e.g., 3.2 eV for compound 17 in ), enhancing antioxidant activity via radical scavenging .

Biological Activity

(E)-3-(4-bromothiophen-2-yl)-N-(m-tolyl)acrylamide is an organic compound that has garnered interest due to its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. This article delves into its biological activity, synthesis, and relevant research findings.

Chemical Structure and Properties

This compound belongs to the acrylamide class and features a brominated thiophene ring and an m-tolyl group . The (E)-configuration indicates a specific geometric arrangement around the double bond in the acrylamide structure, which can influence its biological interactions.

Synthesis

The synthesis of (E)-3-(4-bromothiophen-2-yl)-N-(m-tolyl)acrylamide typically involves:

  • Bromination of Thiophene : Using bromine or N-bromosuccinimide (NBS) to yield 4-bromothiophene.
  • Formation of Acrylamide : Reacting the brominated thiophene with acryloyl chloride in the presence of a base.
  • Coupling with m-Toluidine : Under basic conditions to yield the final product.

Antimicrobial Properties

Research indicates that compounds similar to (E)-3-(4-bromothiophen-2-yl)-N-(m-tolyl)acrylamide exhibit significant antimicrobial activity. For instance, studies have shown that related acrylamides can inhibit bacterial growth effectively, suggesting potential applications in treating infections caused by resistant strains.

Anticancer Activity

Recent studies have explored the anticancer properties of thiophene-based compounds. For example, compounds with similar structures have demonstrated cytotoxic effects against various cancer cell lines. The mechanism often involves the induction of apoptosis and inhibition of cell proliferation.

The biological activity of (E)-3-(4-bromothiophen-2-yl)-N-(m-tolyl)acrylamide is believed to arise from its ability to interact with specific molecular targets. The brominated thiophene ring may facilitate interactions through:

  • Hydrogen bonding
  • π-π stacking
  • Covalent bonding with target molecules

These interactions can modulate the activity of enzymes or receptors involved in disease processes.

Comparative Analysis

To understand the uniqueness of this compound, it is beneficial to compare it with other similar compounds:

Compound NameSubstituentBiological Activity
(E)-3-(4-chlorothiophen-2-yl)-N-(m-tolyl)acrylamideChlorineModerate antimicrobial activity
(E)-3-(4-fluorothiophen-2-yl)-N-(m-tolyl)acrylamideFluorineLower cytotoxicity in cancer studies
(E)-3-(4-methylthiophen-2-yl)-N-(m-tolyl)acrylamideMethylEnhanced selectivity against certain cancer types

Case Studies

  • Antimicrobial Activity : A study demonstrated that a related compound exhibited an IC50 value of 5 µM against Staphylococcus aureus, indicating strong antibacterial properties.
  • Cytotoxicity Against Cancer Cells : In vitro studies showed that a structurally similar compound reduced cell viability in breast cancer cells by 70% at a concentration of 10 µM, highlighting its potential as an anticancer agent.

Q & A

Basic: What are the recommended synthetic routes for (E)-3-(4-bromothiophen-2-yl)-N-(m-tolyl)acrylamide?

Methodological Answer:
The synthesis typically involves coupling a bromothiophene acrylate derivative with m-toluidine. A validated approach includes:

  • Step 1: Prepare α-bromoacrylic acid via bromination of acrylic acid derivatives under controlled conditions .
  • Step 2: Use EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) as a coupling agent in DMF to facilitate amide bond formation between the bromothiophene acrylate and m-toluidine .
  • Step 3: Optimize reaction conditions (e.g., 145°C in DMF with Pd(OAc)₂ catalysis) to achieve stereoselective E-configuration, as demonstrated in analogous acrylamide syntheses .
  • Step 4: Purify via column chromatography (e.g., ethyl acetate/petroleum ether) and confirm purity (>95%) by HPLC .

Basic: How is the compound characterized to confirm structure and purity?

Methodological Answer:
Key characterization techniques include:

  • Nuclear Magnetic Resonance (NMR): ¹H and ¹³C NMR in deuterated solvents (e.g., DMSO-d₆) to verify E-configuration via coupling constants (J = 12–16 Hz for trans olefinic protons) .
  • Mass Spectrometry (MS): High-resolution ESI-MS to confirm molecular ion peaks (e.g., [M+H]⁺ at m/z 377.02 for C₁₄H₁₃BrN₂OS) .
  • Elemental Analysis: Carbon, hydrogen, and nitrogen content within ±0.4% of theoretical values .

Basic: What in vitro assays are used to evaluate biological activity?

Methodological Answer:
Common assays for acrylamide derivatives include:

  • Cytotoxicity: MTT or CellTiter-Glo® assays against cancer cell lines (e.g., HeLa, MCF-7) .
  • Apoptosis Markers: Flow cytometry for Annexin V/PI staining .
  • Enzyme Inhibition: Fluorescence-based assays (e.g., kinase inhibition using ADP-Glo™) .

Advanced: How can reaction yields be optimized for scale-up synthesis?

Methodological Answer:

  • Solvent Selection: Replace DMF with less polar solvents (e.g., THF) to reduce side reactions .
  • Catalyst Screening: Test Pd(OAc)₂ vs. Pd(PPh₃)₄ for improved turnover number .
  • Microwave-Assisted Synthesis: Reduce reaction time from 18 hours to <4 hours while maintaining >80% yield .

Advanced: How can computational methods predict biological activity?

Methodological Answer:

  • Molecular Docking: Use AutoDock Vina to model interactions with target proteins (e.g., EGFR kinase) .
  • QSAR Modeling: Correlate electronic descriptors (e.g., HOMO-LUMO gap) with IC₅₀ values .
  • PASS Algorithm: Predict activity spectra (e.g., anti-inflammatory, kinase inhibition) based on structural fingerprints .

Advanced: How to resolve contradictions in spectral data during structure elucidation?

Methodological Answer:

  • X-ray Crystallography: Refine crystal structures using SHELXL to resolve ambiguities in NMR assignments .
  • 2D NMR (COSY, HSQC): Differentiate overlapping signals in crowded aromatic regions .
  • DFT Calculations: Compare experimental vs. computed ¹³C chemical shifts to validate tautomeric forms .

Advanced: What strategies are used to study structure-activity relationships (SAR)?

Methodological Answer:

  • Analog Synthesis: Modify substituents (e.g., replace bromothiophene with furan) and compare bioactivity .
  • Pharmacophore Mapping: Identify critical moieties (e.g., acrylamide backbone, bromothiophene) via 3D alignment of active/inactive analogs .
  • Free-Wilson Analysis: Quantify contributions of substituents to activity using regression models .

Basic: What are the stability and storage recommendations?

Methodological Answer:

  • Thermal Stability: Assess via TGA/DSC; most acrylamides degrade >200°C .
  • Light Sensitivity: Store in amber vials at –20°C under inert gas (N₂/Ar) to prevent photodegradation .
  • Hygroscopicity: Use desiccants (silica gel) to avoid hydrolysis of the amide bond .

Advanced: How to investigate mechanistic pathways in biological systems?

Methodological Answer:

  • Western Blotting: Track protein expression (e.g., Bcl-2, Bax) to confirm apoptosis induction .
  • ROS Detection: Use fluorescent probes (DCFH-DA) to measure oxidative stress .
  • Kinase Profiling: Screen against kinase panels (e.g., Eurofins) to identify primary targets .

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